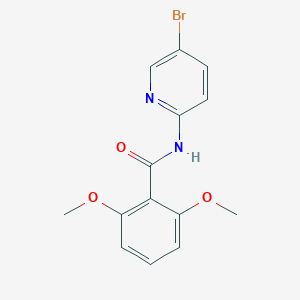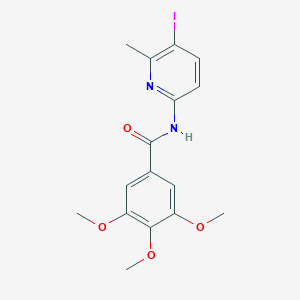![molecular formula C19H15ClN2O3S B244839 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the cyclopenta[b]thiophene family, which has been found to possess a wide range of biological activities.
Wirkmechanismus
CCT251545 binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones. This disrupts the recruitment of transcriptional machinery and leads to a decrease in the expression of oncogenes. Additionally, CCT251545 has been found to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
CCT251545 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of oncogenes. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT251545 is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in cancer biology. Additionally, its small size and ease of synthesis make it a convenient molecule for use in lab experiments. However, like all small molecule inhibitors, CCT251545 has limitations in terms of its potential off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on CCT251545. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to improved anti-tumor effects and reduced off-target effects. Additionally, there is potential for the use of CCT251545 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the biochemical and physiological effects of CCT251545, particularly in the context of inflammatory diseases.
Synthesemethoden
The synthesis of CCT251545 involves a multi-step process that starts with the preparation of the cyclopenta[b]thiophene core. This is achieved through a series of reactions involving the condensation of an aldehyde with a thiophene derivative, followed by cyclization and reduction. The resulting cyclopenta[b]thiophene is then functionalized with a furan ring and a chlorophenyl group through further reactions. Finally, the carboxamide group is added to complete the synthesis of CCT251545.
Wissenschaftliche Forschungsanwendungen
CCT251545 has been found to have potential in cancer research, particularly in the treatment of leukemia and lymphoma. It has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, CCT251545 can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Eigenschaften
Molekularformel |
C19H15ClN2O3S |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-11-4-1-3-10(9-11)13-7-8-14(25-13)18(24)22-19-16(17(21)23)12-5-2-6-15(12)26-19/h1,3-4,7-9H,2,5-6H2,(H2,21,23)(H,22,24) |
InChI-Schlüssel |
FGUQTDZEFDWPTP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)